molecular formula C16H25NO2 B14195091 Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- CAS No. 851385-06-3

Benzene, 1,2-bis(1-ethylpropyl)-4-nitro-

Katalognummer: B14195091
CAS-Nummer: 851385-06-3
Molekulargewicht: 263.37 g/mol
InChI-Schlüssel: XLHLKRMBMNCQJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,2-bis(1-ethylpropyl)-4-nitro-: is an organic compound characterized by the presence of a benzene ring substituted with two 1-ethylpropyl groups at the 1 and 2 positions, and a nitro group at the 4 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- typically involves the nitration of a pre-synthesized 1,2-bis(1-ethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the 4 position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process may also include steps for the purification of the final product, such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its nitro group can be further modified to produce a variety of functional materials.

Wirkmechanismus

The mechanism of action of Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- largely depends on the chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions.

Vergleich Mit ähnlichen Verbindungen

  • Benzene, 1,4-bis(1-ethylpropyl)-
  • Benzene, 1,3-bis(chloromethyl)-
  • Benzene, 1,1’- (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-

Comparison: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- is unique due to the presence of both the 1-ethylpropyl groups and the nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns compared to its analogs. For example, the nitro group significantly influences the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Eigenschaften

CAS-Nummer

851385-06-3

Molekularformel

C16H25NO2

Molekulargewicht

263.37 g/mol

IUPAC-Name

4-nitro-1,2-di(pentan-3-yl)benzene

InChI

InChI=1S/C16H25NO2/c1-5-12(6-2)15-10-9-14(17(18)19)11-16(15)13(7-3)8-4/h9-13H,5-8H2,1-4H3

InChI-Schlüssel

XLHLKRMBMNCQJM-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.